molecular formula C21H21Cl2N5O B2895561 N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide CAS No. 321998-94-1

N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide

Cat. No. B2895561
CAS RN: 321998-94-1
M. Wt: 430.33
InChI Key: MBOZWLOZLGQXTI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle. It also contains a carboxamide group, a dichlorophenyl group, and a methylpiperazine group. These groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring and the dichlorophenyl group would likely contribute to the compound’s aromaticity, while the carboxamide and methylpiperazine groups could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxamide and methylpiperazine groups could make it polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthesis of Novel Compounds

Research has focused on synthesizing new compounds related to N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide for potential medical applications. For example, novel pyrazole carboxamide derivatives have been synthesized for their potential as imaging agents in neuroinflammation studies and as anticancer agents (Xiaohong Wang et al., 2018; Hong-Shui Lv et al., 2013). These efforts highlight the versatility of the pyrazole-1-carboxamide scaffold in medicinal chemistry.

Antimicrobial and Anticancer Properties

Compounds derived from the core structure of this compound have shown antimicrobial and anticancer properties. For instance, a study synthesized and evaluated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, indicating their potential in therapeutic applications (A. Rahmouni et al., 2016).

Pharmacological Evaluation

CB1 Receptor Antagonists

The structural analogs of this compound have been studied for their role as CB1 receptor antagonists. Such compounds could potentially be used to mitigate the effects of cannabinoids, offering a therapeutic avenue for treatments related to addiction and metabolic disorders (R. Lan et al., 1999).

Chemical Synthesis and Characterization

Advanced Synthesis Techniques

Research has also focused on the advanced synthesis techniques of related pyrazole carboxamide derivatives, employing methods that enhance the yield and purity of these compounds for further pharmacological testing. This includes the development of new synthetic pathways and the characterization of novel compounds through X-ray crystallography and other analytical techniques (Miha Drev et al., 2014; S. Cascioferro et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with a specific protein in the body to exert its effects .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O/c1-26-10-12-27(13-11-26)17-5-2-15(3-6-17)20-8-9-24-28(20)21(29)25-19-7-4-16(22)14-18(19)23/h2-9,14H,10-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOZWLOZLGQXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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